molecular formula C12H16N2O2S B2937686 N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide CAS No. 2093829-77-5

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide

Cat. No.: B2937686
CAS No.: 2093829-77-5
M. Wt: 252.33
InChI Key: CIEGOIMGZVHWCI-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide is a synthetic organic compound that features a thiazole ring, an oxane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylthiazole with appropriate reagents to introduce the oxane and prop-2-enamide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with proteins and nucleic acids, potentially modulating signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide is unique due to its combination of a thiazole ring, an oxane ring, and a prop-2-enamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the oxane ring may enhance its solubility and stability, while the prop-2-enamide group can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-10(15)14-12(4-6-16-7-5-12)11-13-9(2)8-17-11/h3,8H,1,4-7H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEGOIMGZVHWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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